molecular formula C10H10O B050876 4-Vinyl-2,3-dihydrobenzofuran CAS No. 230642-84-9

4-Vinyl-2,3-dihydrobenzofuran

Cat. No.: B050876
CAS No.: 230642-84-9
M. Wt: 146.19 g/mol
InChI Key: WLZOPMPOGRQZCJ-UHFFFAOYSA-N
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Description

4-Vinyl-2,3-dihydrobenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pilot-Scale Synthesis Using Imidate Ester Chemistry and Phase-Transfer Catalysis : Rao et al. (2003) demonstrated a two-step telescoped synthesis of 4-vinyl-2,3-dihydrobenzofuran using imidate ester chemistry and phase-transfer catalysis, achieving yields between 83 to 90% (Rao et al., 2003).

  • Regioselective Oxidative Coupling of 4-Hydroxystilbenes : Sako et al. (2004) focused on the regioselective oxidative coupling of 4-hydroxystilbenes, such as resveratrol, with silver(I) acetate, leading to high-yield synthesis of corresponding 2-(4-hydroxyphenyl)-2,3-dihydrobenzofurans (Sako et al., 2004).

  • Metal-Free Coupling of 2-Vinylphenols and Carboxylic Acids : Chen et al. (2015) developed a coupling reaction between 2-vinylphenols and carboxylic acids for synthesizing 3-acyloxy-2,3-dihydrobenzofurans, using a metal-free methodology with high atom economy and functional group tolerance (Chen et al., 2015).

  • Palladium-Catalyzed Reaction with Nucleophiles : Hosokawa et al. (1986) reported that 2,3-dihydro-2-vinylbenzofuran, in the presence of palladium catalysts, reacts with nucleophiles to produce 2-(2-butenyl)phenols, incorporating nucleophiles into the butenyl moiety (Hosokawa et al., 1986).

  • Synthesis from Baylis-Hillman Adducts : Park et al. (2005) discussed the synthesis of dihydrobenzofuran derivatives from Baylis-Hillman adducts, noting their biological activities and proposing a new synthetic method (Park et al., 2005).

  • Photoredox-Catalyzed Multicomponent Cyclization : Yuan et al. (2020) described a visible-light-driven photoredox-catalyzed radical multicomponent cyclization of 2-vinyl phenols, leading to the modular synthesis of various 2,3-disubstituted dihydrobenzofurans (Yuan et al., 2020).

Safety and Hazards

The safety information for 4-Vinyl-2,3-dihydrobenzofuran includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P351, P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring further applications of 4-Vinyl-2,3-dihydrobenzofuran.

For a more detailed analysis, please refer to the original sources .

Biochemical Analysis

Biochemical Properties

4-Vinyl-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly in the context of epoxidation. It interacts with enzymes such as styrene monooxygenase (SeStyA) from Streptomyces exfoliatus, which catalyzes the enantioselective epoxidation of terminal olefins . The interaction between this compound and SeStyA involves the enzyme binding to the vinyl group of the compound, facilitating the formation of an epoxide intermediate. This reaction is crucial for the synthesis of various enantiomerically pure compounds used in pharmaceuticals.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. For instance, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. In the case of SeStyA, this compound binds to the enzyme’s active site, facilitating the epoxidation reaction . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.

Properties

IUPAC Name

4-ethenyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZOPMPOGRQZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2CCOC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466043
Record name 4-Vinyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230642-84-9
Record name 4-Ethenyl-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230642-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Part C tosylate (100 g, 314 mmol) was dissolved in THF (1200 mL) in a 2000 mL three-neck round bottomed flask equipped with a mechanical stirrer, a digital thermometer, and a pressure equalizing addition funnel at room temperature. The reaction mixture was cooled to 0° C. by an ice-water bath. To this was added a solution of t-BuOK (1 M, 345.5 mL) in THF dropwise at 0° C. over a period of 110 min. The reaction mixture was warmed to ambient temperature and stirred for additional 2 hr. Water (350 mL) and EtOAc (600 mL) were added and the two layers were separated. The aqueous layer was further extracted with EtOAc (2×150 mL). The combined EtOAc layers were washed with brine (2×150 mL) dried over MgSO4 and filtered. The solvent was removed under reduced pressure to give 46 g of the title styrene in 100% yield.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
345.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?

A1: Two main synthetic approaches are highlighted in the research:

  • Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude this compound, which is then purified through distillation [].
  • Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields this compound [].

Q2: What is a notable application of this compound in organic synthesis?

A2: this compound serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from this compound as a key step.

Q3: Are there any studies on enhancing the enzymatic epoxidation of this compound?

A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of this compound. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing this compound.

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